molecular formula C10H10N2OS B12559520 5-Methyl-2-(methylsulfanyl)-3-nitroso-1H-indole CAS No. 142168-62-5

5-Methyl-2-(methylsulfanyl)-3-nitroso-1H-indole

Cat. No.: B12559520
CAS No.: 142168-62-5
M. Wt: 206.27 g/mol
InChI Key: JNJVSIXEYDISTP-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylsulfanyl)-3-nitroso-1H-indole: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a nitroso group, a methyl group, and a methylsulfanyl group attached to the indole core, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(methylsulfanyl)-3-nitroso-1H-indole typically involves the nitration of a precursor indole compound. One common method involves the nitration of 5-Methyl-2-(methylsulfanyl)indole using a mixture of nitric acid and acetic anhydride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso group at the 3-position of the indole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and overall production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitroso group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 1-position, due to the electron-donating effects of the methyl and methylsulfanyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 5-Methyl-2-(methylsulfanyl)-3-amino-1H-indole.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-Methyl-2-(methylsulfanyl)-3-nitroso-1H-indole is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of nitroso groups on biological systems. It may serve as a model compound for investigating the interactions of nitroso compounds with proteins and nucleic acids.

Medicine: The compound’s structural similarity to bioactive indole derivatives makes it a candidate for drug discovery and development. It can be used in the synthesis of potential pharmaceuticals targeting various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for creating materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylsulfanyl)-3-nitroso-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. Additionally, the indole core can interact with various receptors in the body, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

    5-Methyl-2-(methylsulfanyl)indole: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    3-Nitrosoindole: Lacks the methyl and methylsulfanyl groups, resulting in different chemical and biological properties.

    5-Methylindole: Lacks both the nitroso and methylsulfanyl groups, leading to a simpler structure with different reactivity.

Uniqueness: 5-Methyl-2-(methylsulfanyl)-3-nitroso-1H-indole is unique due to the presence of all three functional groups (methyl, methylsulfanyl, and nitroso) on the indole core. This combination of groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

142168-62-5

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

5-methyl-2-methylsulfanyl-3-nitroso-1H-indole

InChI

InChI=1S/C10H10N2OS/c1-6-3-4-8-7(5-6)9(12-13)10(11-8)14-2/h3-5,11H,1-2H3

InChI Key

JNJVSIXEYDISTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=O)SC

Origin of Product

United States

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